molecular formula C13H21ClN2O4 B3978832 1-(Diethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride

1-(Diethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride

Cat. No.: B3978832
M. Wt: 304.77 g/mol
InChI Key: SVDCUXPTUVKUFH-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride typically involves multiple steps. One common method involves the reaction of 2-nitrophenol with epichlorohydrin to form 3-(2-nitrophenoxy)propan-1-ol. This intermediate is then reacted with diethylamine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group results in the formation of 1-(Diethylamino)-3-(2-aminophenoxy)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Diethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Diethylamino)-3-(2-aminophenoxy)propan-2-ol: Similar structure but with an amino group instead of a nitro group.

    1-(Diethylamino)-3-(2-chlorophenoxy)propan-2-ol: Contains a chloro group instead of a nitro group.

Uniqueness

1-(Diethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride is unique due to the presence of both a nitro group and a diethylamino group, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(diethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4.ClH/c1-3-14(4-2)9-11(16)10-19-13-8-6-5-7-12(13)15(17)18;/h5-8,11,16H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDCUXPTUVKUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=CC=CC=C1[N+](=O)[O-])O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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